tert-Butyl (1-cyclopropyl-1H-imidazol-4-yl)carbamate
Overview
Description
Tert-butyl (1-cyclopropyl-1H-imidazol-4-yl)carbamate is a highly specialized chemical compound that belongs to the group of imidazoles . Imidazoles are organic compounds containing a five-membered aromatic ring . The compound is a pale-yellow to yellow-brown solid at room temperature .
Molecular Structure Analysis
The molecular formula of this compound is C11H17N3O2 . Its InChI code is 1S/C11H17N3O2/c1-11(2,3)16-10(15)13-9-6-14(7-12-9)8-4-5-8/h6-8H,4-5H2,1-3H3,(H,13,15) .Physical and Chemical Properties Analysis
The molecular weight of this compound is 223.27 . It’s a pale-yellow to yellow-brown solid at room temperature . More specific physical and chemical properties like density, melting point, and boiling point are not available in the current resources.Scientific Research Applications
1. Molecular Assembly and Interactions
tert-Butyl (1-cyclopropyl-1H-imidazol-4-yl)carbamate, along with other carbamate derivatives, has been studied for its role in molecular assembly and interaction. Research has shown an interplay of hydrogen bonds in these compounds, leading to a three-dimensional architecture in crystal packing. This understanding is crucial for developments in crystallography and molecular engineering (Das et al., 2016).
2. Chemical Synthesis and Antibacterial Activity
The compound has been utilized in the synthesis of novel derivatives with potential antibacterial activity. The process involves various chemical reactions and transformations, highlighting its importance in pharmaceutical chemistry and antibacterial drug design (Prasad, 2021).
3. Synthesis of Insecticide Analogues
Research has explored the synthesis of spirocyclopropanated analogues of insecticides like Thiacloprid and Imidacloprid from tert-Butyl N-[1-(hydroxymethyl)cyclopropyl]carbamate. This showcases its role in developing new insecticidal compounds, contributing to agricultural chemistry (Brackmann et al., 2005).
4. Development of Luminescent Sensors
The compound has been involved in the development of imidazole-based chemosensors for detecting cyanide and mercury ions. This application is significant for environmental monitoring and the detection of hazardous substances (Emandi et al., 2018).
5. Catalysis in Organic Synthesis
This compound has been used in palladium-catalyzed aminations and intramolecular amidations, demonstrating its role in facilitating complex organic synthesis processes (Scott, 2006).
6. Organic Synthesis Intermediate
The compound serves as an intermediate in synthesizing tert-butylphenol, a significant compound in organic synthesis. Its role in catalyzing the alkylation reaction of phenol and tert-butyl alcohol highlights its utility in industrial chemistry (Zhang et al., 2022).
Safety and Hazards
The compound has several hazard statements: H302, H315, H320, H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and specific procedures if on skin or if inhaled .
Properties
IUPAC Name |
tert-butyl N-(1-cyclopropylimidazol-4-yl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-11(2,3)16-10(15)13-9-6-14(7-12-9)8-4-5-8/h6-8H,4-5H2,1-3H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FISWOBWGDDHBLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN(C=N1)C2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.